molecular formula C24H19N5O5 B11108840 N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide

N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide

Cat. No.: B11108840
M. Wt: 457.4 g/mol
InChI Key: XZYBROUWCOBHFX-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide is a complex organic compound that features a benzodioxole moiety, an indole derivative, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2H-1,3-benzodioxole, indole derivatives, and pyridine carboxylic acids. Common synthetic routes could involve:

    Condensation Reactions: Formation of the indole-3-ylidene intermediate through condensation reactions.

    Hydrazine Coupling: Coupling of the intermediate with hydrazine derivatives.

    Amide Bond Formation: Final coupling with pyridine-4-carboxylic acid to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the benzodioxole or indole moieties.

    Reduction: Reduction of the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its pharmacological properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Possible applications in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • **N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide
  • **N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide

Uniqueness

The uniqueness of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide lies in its specific structural features, which might confer unique biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C24H19N5O5

Molecular Weight

457.4 g/mol

IUPAC Name

N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]pyridine-4-carboxamide

InChI

InChI=1S/C24H19N5O5/c30-21(12-26-23(31)16-7-9-25-10-8-16)27-28-22-17-3-1-2-4-18(17)29(24(22)32)13-15-5-6-19-20(11-15)34-14-33-19/h1-11,32H,12-14H2,(H,26,31)

InChI Key

XZYBROUWCOBHFX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CNC(=O)C5=CC=NC=C5

Origin of Product

United States

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